4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
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Overview
Description
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a multifunctional chemical compound with the empirical formula C11H14FNO2SSi and a molecular weight of 271.38 g/mol . This compound is known for its unique structure, which includes an aryl sulfonyl fluoride group, an alkyne tag, and an amine synthetic handle. It is commonly used as a building block in chemical probe synthesis, allowing for context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves multiple steps, typically starting with the preparation of the aryl sulfonyl fluoride group. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Addition Reactions: The alkyne tag allows for click chemistry reactions, such as azide-alkyne cycloaddition.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield sulfonamide derivatives, while click chemistry reactions can produce triazole-linked compounds .
Scientific Research Applications
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and chemical probes.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the formation of stable covalent adducts. This covalent modification can alter the function of the target protein, providing insights into its biological role .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-Amino-5-ethynylbenzenesulfonyl fluoride
- 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Uniqueness
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the alkyne tag enables click chemistry, while the sulfonyl fluoride group facilitates covalent binding to biological targets .
Biological Activity
4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a multifunctional organic compound characterized by its unique structural features, including a sulfonyl fluoride group, an amino group, and a trimethylsilyl ethynyl moiety. This compound has garnered attention due to its significant biological activity, particularly its ability to form covalent bonds with proteins, which can lead to alterations in protein function. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅FNO₂S
- Molecular Weight : 271.38 g/mol
- Functional Groups : Sulfonyl fluoride, amino group, trimethylsilyl ethynyl
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The sulfonyl fluoride group reacts with these residues, creating stable covalent adducts that can modify protein functions. This property is particularly useful in studying enzyme mechanisms and protein labeling.
Key Mechanisms:
- Covalent Modification : The formation of stable adducts with proteins alters their functionality.
- Enzyme Inhibition : The compound acts as a potent inhibitor of serine proteases, impacting various biochemical pathways.
- Targeted Drug Development : Its ability to selectively modify proteins makes it a valuable tool in drug discovery.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of PI3K Pathway
In a study examining the effects of this compound on the PI3K pathway, researchers found that the compound completely inhibited the expression of CHOP, an endoplasmic reticulum stress-induced transcription factor. This suggests potential applications in treating diseases associated with ER stress, such as neurodegenerative disorders and diabetes .
Case Study 2: Protein Labeling Techniques
The compound has been utilized in various biochemical assays for protein labeling, demonstrating its versatility in modifying protein functions. Its unique structure allows for selective interactions with specific protein residues, providing insights into their biological roles and mechanisms.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Aminoethyl)benzenesulfonyl fluoride | Contains an aminoethyl side chain | Used primarily as a protease inhibitor |
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride | Contains an aldehyde group along with sulfonyl fluoride | Versatile for SuFEx-enabled modifications |
4-Amino-N-(p-toluenesulfonyl)-benzamide | Contains an amide linkage instead of sulfonyl fluoride | Used mainly as a substrate for enzyme studies |
Applications in Drug Discovery
The unique combination of functional groups in this compound allows it to participate in diverse reactions not possible with other similar compounds. Its ability to covalently modify proteins enhances its utility in drug discovery and development. The compound's mechanism of action provides a framework for designing new therapeutic agents targeting specific proteins involved in disease processes.
Properties
Molecular Formula |
C11H14FNO2SSi |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-amino-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H14FNO2SSi/c1-17(2,3)7-6-9-8-10(13)4-5-11(9)16(12,14)15/h4-5,8H,13H2,1-3H3 |
InChI Key |
LAFAMHANYOALCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)N)S(=O)(=O)F |
Origin of Product |
United States |
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